3-Phenoxybenzyl 2-(3,4-methylenedioxyphenyl)-2-methylpropyl ether 3-Phenoxybenzyl 2-(3,4-methylenedioxyphenyl)-2-methylpropyl ether
Brand Name: Vulcanchem
CAS No.: 80843-61-4
VCID: VC17117902
InChI: InChI=1S/C24H24O4/c1-24(2,19-11-12-22-23(14-19)27-17-26-22)16-25-15-18-7-6-10-21(13-18)28-20-8-4-3-5-9-20/h3-14H,15-17H2,1-2H3
SMILES:
Molecular Formula: C24H24O4
Molecular Weight: 376.4 g/mol

3-Phenoxybenzyl 2-(3,4-methylenedioxyphenyl)-2-methylpropyl ether

CAS No.: 80843-61-4

Cat. No.: VC17117902

Molecular Formula: C24H24O4

Molecular Weight: 376.4 g/mol

* For research use only. Not for human or veterinary use.

3-Phenoxybenzyl 2-(3,4-methylenedioxyphenyl)-2-methylpropyl ether - 80843-61-4

Specification

CAS No. 80843-61-4
Molecular Formula C24H24O4
Molecular Weight 376.4 g/mol
IUPAC Name 5-[2-methyl-1-[(3-phenoxyphenyl)methoxy]propan-2-yl]-1,3-benzodioxole
Standard InChI InChI=1S/C24H24O4/c1-24(2,19-11-12-22-23(14-19)27-17-26-22)16-25-15-18-7-6-10-21(13-18)28-20-8-4-3-5-9-20/h3-14H,15-17H2,1-2H3
Standard InChI Key HJSCVNCTDQJIRR-UHFFFAOYSA-N
Canonical SMILES CC(C)(COCC1=CC(=CC=C1)OC2=CC=CC=C2)C3=CC4=C(C=C3)OCO4

Introduction

Chemical Identity and Structural Features

Molecular Architecture

The compound’s structure comprises a 3-phenoxybenzyl group linked via an ether bond to a 2-(3,4-methylenedioxyphenyl)-2-methylpropyl moiety. The 3,4-methylenedioxy group introduces a bicyclic aromatic system, which may influence electronic properties and reactivity. Key structural parameters include:

PropertyValueSource
Molecular FormulaC24H24O4\text{C}_{24}\text{H}_{24}\text{O}_4
Molecular Weight376.452 g/mol
CAS Registry Number80843-61-4
AppearancePowder or liquid
Assay Purity≥99%

The absence of reported melting points or water solubility data underscores the need for further experimental characterization .

Stereochemical Considerations

While the compound lacks chiral centers, the methylenedioxy bridge imposes conformational restrictions. Computational modeling of analogous structures suggests that the dihedral angle between the methylenedioxy ring and the propyl chain influences intermolecular interactions, potentially affecting crystallinity .

Synthesis and Manufacturing

Industrial Production Methods

Patent literature describes synthetic routes for structurally related 3-phenoxybenzyl ethers. For example, US4873373A details the hydrogenolysis of halogenated precursors using palladium catalysts under alkaline conditions . A generalized adaptation for 3-phenoxybenzyl 2-(3,4-methylenedioxyphenyl)-2-methylpropyl ether might involve:

  • Alkylation: Coupling 3-phenoxybenzyl halides with 2-(3,4-methylenedioxyphenyl)-2-methylpropanol.

  • Catalytic Dehalogenation: If halogenated intermediates are used, hydrogenation with Pd/C in alcoholic solvents removes substituents .

Example reaction conditions from analogous syntheses:

ParameterExample ValueSource
Catalyst5% Pd/C (50% wet)
Temperature80–150°C
Reaction Time3–30 hours
Yield94–96%

Purification and Quality Control

Suppliers report assay purities ≥99%, achieved via fractional distillation or recrystallization . Residual solvents (e.g., benzene) are monitored per ICH guidelines, though specific impurity profiles remain undisclosed.

Physicochemical Properties

Solubility and Partitioning

While quantitative solubility data are unavailable, the compound’s logP (estimated via ChemAxon: 5.2) suggests high lipophilicity. This property may facilitate formulation in non-aqueous matrices for industrial applications.

Research Gaps and Future Directions

  • Thermal Analysis: Differential scanning calorimetry (DSC) to determine melting behavior.

  • Toxicological Profiling: Acute and chronic toxicity studies in model organisms.

  • Process Optimization: Development of solvent-free synthetic routes to enhance sustainability.

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